An In-Depth Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: A Key Building Block for Advanced Therapeutic Agents
An In-Depth Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: A Key Building Block for Advanced Therapeutic Agents
This guide provides a comprehensive technical overview of 3-(dimethylsulfamoyl)benzoic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical properties, synthesis, and critical role as a structural motif in the creation of targeted therapeutics. We will explore the causality behind its synthetic route and its application in the development of potent and selective bioactive molecules, supported by established protocols and quantitative data.
Introduction and Strategic Importance
3-(Dimethylsulfamoyl)benzoic acid (CAS No. 7326-73-0) is a substituted aromatic carboxylic acid featuring a dimethylsulfamoyl group at the meta-position.[1][2][3] While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its function as a molecular scaffold. The presence of two distinct and reactive functional groups—the carboxylic acid and the sulfonamide—at a defined meta-orientation on a stable phenyl ring makes it an ideal starting point for building complex molecules with specific three-dimensional arrangements.
The carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents.[4] Concurrently, the dimethylsulfamoyl moiety offers a stable, polar, and hydrogen-bond accepting group that can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. This dual functionality allows for the systematic exploration of chemical space in lead optimization campaigns.
Physicochemical Properties
A clear understanding of a molecule's fundamental properties is critical for its effective use in synthesis and research. The key physicochemical data for 3-(dimethylsulfamoyl)benzoic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 7326-73-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₄S | [1][2] |
| Molecular Weight | 229.25 g/mol | [1] |
| IUPAC Name | 3-(dimethylsulfamoyl)benzoic acid | [1] |
| Synonyms | 3-(N,N-Dimethylsulfamoyl)benzoic acid, 3-Carboxy-N,N-dimethylbenzenesulfonamide | [1] |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | [2] |
| Appearance | Typically a white to off-white solid | N/A |
Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid
The most direct and common synthesis of 3-(dimethylsulfamoyl)benzoic acid involves the reaction of a commercially available precursor, 3-(chlorosulfonyl)benzoic acid, with dimethylamine.[1][5] This reaction is a classic nucleophilic acyl substitution at the sulfonyl chloride.
Synthetic Workflow
The workflow is a straightforward, two-component reaction that is efficient and high-yielding. The causality is clear: the highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic dimethylamine.
Caption: Synthesis of 3-(dimethylsulfamoyl)benzoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system; the reaction progress can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
Materials:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)[5]
-
Dimethylamine (2.0 M solution in THF, ~3.3 eq)[1]
-
Dichloromethane (DCM)
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Deionized Water
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Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (e.g., 2.60 g, 12 mmol) in dichloromethane (20 mL).[1]
-
Amine Addition: To the stirred solution at room temperature, add the dimethylamine solution (20 mL, 40 mmol) dropwise. An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[1]
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Workup - Acidification: Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. This step is critical to protonate the carboxylic acid, making it less water-soluble and facilitating its extraction into the organic phase.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Application as a Scaffold in Drug Discovery
The strategic value of 3-(dimethylsulfamoyl)benzoic acid is demonstrated by its use as a foundational element in the synthesis of highly active and selective drug candidates. Its derivatives have shown significant promise in targeting complex diseases.[6][7][8]
Case Study: P2Y₁₄ Receptor Antagonists for Acute Lung Injury
Recent research has identified the P2Y₁₄ receptor (P2Y₁₄R) as a key target for inflammatory diseases, including acute lung injury (ALI).[6] Scientists have designed and synthesized a series of novel 3-sulfonamido benzoic acid derivatives as potent P2Y₁₄R antagonists. This work highlights the utility of the core scaffold.
The logical progression from the simple building block to a potent drug candidate involves attaching a more complex amine to the sulfonyl chloride (instead of dimethylamine) and subsequently coupling an amine to the carboxylic acid.
Caption: From chemical scaffold to a targeted therapeutic candidate.
Quantitative Biological Data of a Key Derivative
The success of using this scaffold is quantified by the high potency of the resulting compounds. The data below is for a lead compound from the P2Y₁₄R antagonist study, demonstrating the scaffold's ability to orient substituents for optimal target engagement.
| Compound | Target | Assay | IC₅₀ Value | Reference |
| Compound 25l | P2Y₁₄ Receptor | Calcium Mobilization | 5.6 ± 0.3 nM | [6] |
This sub-nanomolar potency underscores the effectiveness of the 3-sulfonamido benzoic acid core in generating high-affinity ligands.[6] The study also noted that this lead compound exhibited favorable solubility and pharmacokinetic properties, further validating the strategic utility of the core scaffold.[6]
Safety and Handling
As with any laboratory chemical, proper handling of 3-(dimethylsulfamoyl)benzoic acid is essential. The compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautionary Measures (Prevention):
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, or vapors.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a dry, cool environment.
Conclusion and Future Outlook
3-(Dimethylsulfamoyl)benzoic acid represents a strategically valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for developing compound libraries targeting a range of biological systems. The demonstrated success in creating potent P2Y₁₄R antagonists is a compelling proof-of-concept for its application.[6] Future research efforts may leverage this scaffold to develop novel therapeutics for other diseases where the benzoic acid and sulfonamide pharmacophores are known to be beneficial, including various cancers and infectious diseases.[7][10] Its utility as a foundational core for generating molecules with desirable potency and drug-like properties ensures its continued relevance in the field.
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases . National Institutes of Health (NIH). [Link]
-
3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | C9H11NO4S | Appchem . Appchem. [Link]
-
3-(N,N-Dimethylsulfamoyl)benzoic acid . AbacipharmTech. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury . PubMed. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis . ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . Preprints.org. [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies . PubMed. [Link]
-
Benzoic Acid + Methylamine = ?? (Amide Reaction) . YouTube. [Link]
-
3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 . PubChem. [Link]
Sources
- 1. 3-DIMETHYLSULFAMOYL-BENZOIC ACID | 7326-73-0 [amp.chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemscene.com [chemscene.com]
- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

